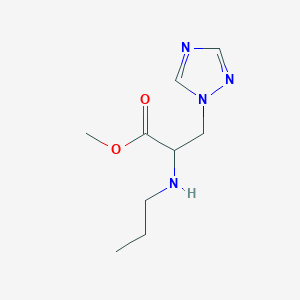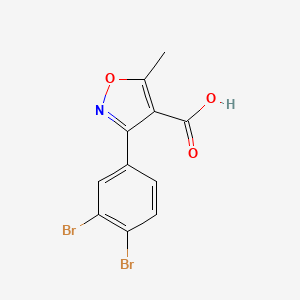
3-(3,4-Dibromophenyl)-5-methylisoxazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-Dibromophenyl)-5-methylisoxazole-4-carboxylic acid is an organic compound characterized by the presence of a dibromophenyl group attached to an isoxazole ring, which is further substituted with a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dibromophenyl)-5-methylisoxazole-4-carboxylic acid typically involves the following steps:
Bromination: The starting material, 3,4-dibromophenyl, is synthesized through the bromination of phenyl compounds using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Isoxazole Formation: The dibromophenyl compound is then subjected to cyclization with appropriate reagents such as hydroxylamine hydrochloride and a base (e.g., sodium hydroxide) to form the isoxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for bromination and cyclization steps, and high-pressure reactors for carboxylation to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dibromophenyl)-5-methylisoxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carboxylic acid group to an alcohol.
Substitution: The dibromo groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted isoxazole derivatives.
Scientific Research Applications
3-(3,4-Dibromophenyl)-5-methylisoxazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(3,4-Dibromophenyl)-5-methylisoxazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The dibromophenyl group can enhance binding affinity through halogen bonding, while the isoxazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid
- 3-(3,4-Difluorophenyl)-5-methylisoxazole-4-carboxylic acid
- 3-(3,4-Dimethylphenyl)-5-methylisoxazole-4-carboxylic acid
Uniqueness
3-(3,4-Dibromophenyl)-5-methylisoxazole-4-carboxylic acid is unique due to the presence of bromine atoms, which can significantly influence its reactivity and binding properties. Bromine atoms are larger and more polarizable compared to chlorine or fluorine, which can enhance interactions with biological targets and improve the compound’s efficacy in various applications.
Properties
Molecular Formula |
C11H7Br2NO3 |
|---|---|
Molecular Weight |
360.99 g/mol |
IUPAC Name |
3-(3,4-dibromophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C11H7Br2NO3/c1-5-9(11(15)16)10(14-17-5)6-2-3-7(12)8(13)4-6/h2-4H,1H3,(H,15,16) |
InChI Key |
RYMDEOQWQSLYFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC(=C(C=C2)Br)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


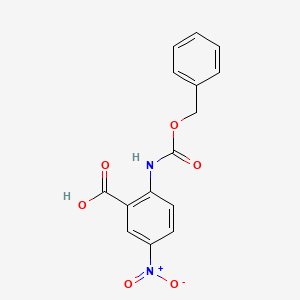

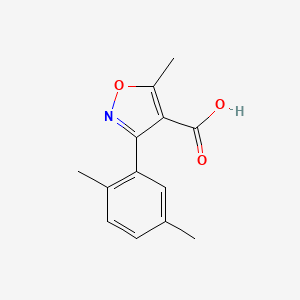
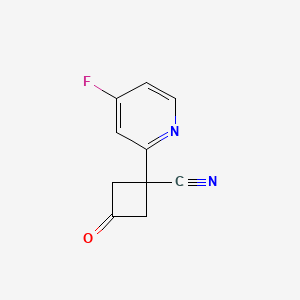
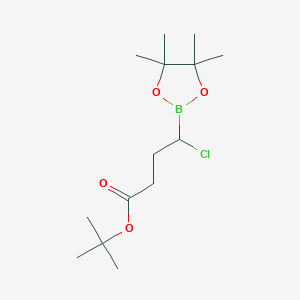
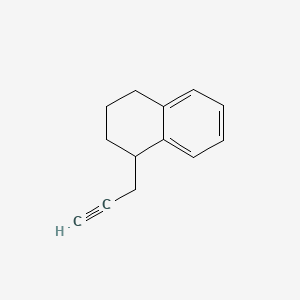
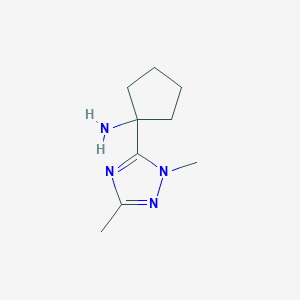
![8-[(Tert-butoxy)carbonyl]-10,10-difluoro-8-azabicyclo[4.3.1]decane-1-carboxylicacid](/img/structure/B13530861.png)
![O-[(2-chloro-4-fluorophenyl)methyl]hydroxylamine](/img/structure/B13530866.png)
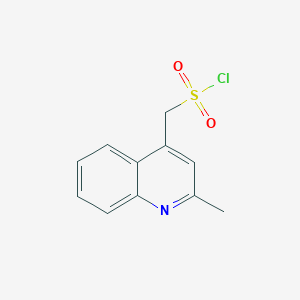
![5H-pyrrolo[3,2-d]pyrimidine-2,4-diamine](/img/structure/B13530870.png)
![N-methyl-N-[2-(methylamino)ethyl]oxetan-3-amine](/img/structure/B13530884.png)
![rac-1-[(1R,4R,5R)-1-phenylbicyclo[2.1.1]hexane-5-carbonyl]piperidine](/img/structure/B13530895.png)
